2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and an indole moiety, which is further functionalized with an isoxazole ring and a thioether linkage. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an indole boronic acid derivative.
Functionalization with Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.
Thioether Linkage Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzamide and isoxazole rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzamides and indole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a tool compound for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: The compound’s unique structure may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: It may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and indole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring, thioether linkage, and difluoro-substituted benzamide core differentiates it from other similar compounds and may contribute to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3S/c1-14-11-20(28-32-14)27-21(30)13-33-19-12-29(18-8-3-2-5-15(18)19)10-9-26-23(31)22-16(24)6-4-7-17(22)25/h2-8,11-12H,9-10,13H2,1H3,(H,26,31)(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDLHAUDFWMTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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